molecular formula C14H11N3OS B2541283 N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide CAS No. 391863-89-1

N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide

Cat. No.: B2541283
CAS No.: 391863-89-1
M. Wt: 269.32
InChI Key: QCNQQFPASXEEIG-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide (CAS 939685-95-7) is a high-value chemical reagent for research and development. This compound, with the molecular formula C16H15N3O2S and a molecular weight of 313 g/mol, features a naphthalene carboxamide moiety linked to a 5-methyl-1,3,4-thiadiazol-2-yl group . The 1,3,4-thiadiazole scaffold is of significant interest in medicinal chemistry due to its wide spectrum of biological activities, which include anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties . Researchers are particularly interested in this scaffold for central nervous system (CNS) drug discovery because its derivatives can interact strongly with biomolecules and have been reported to cross the blood-brain barrier . The specific structural features of this compound—including a hydrogen bonding domain (the carboxamide group), an electron-donor group, and hydrophobic aromatic rings—align with the pharmacophoric pattern often associated with bioactive molecules . This reagent is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-9-16-17-14(19-9)15-13(18)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNQQFPASXEEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323115
Record name N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

391863-89-1
Record name N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with naphthalene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiadiazole, including those similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide, can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells . The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.

1.2 Antiviral Properties

There is emerging evidence that thiadiazole derivatives can act as antiviral agents. For example, spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamides have been identified as potent inhibitors against viral infections . The structural characteristics of this compound may contribute similarly to its effectiveness against viral pathogens.

1.3 Other Pharmacological Activities

Thiadiazole compounds are also noted for their anti-inflammatory and antimicrobial activities. They have been linked to the treatment of conditions such as diabetes and hypertension due to their ability to modulate biological pathways involved in these diseases .

Agricultural Applications

2.1 Pesticidal Activity

The compound this compound has potential applications in agriculture as a pesticide. Research indicates that thiadiazole derivatives can serve as effective agents against various plant pathogens and pests . The compound's mechanism typically involves disrupting the biological functions of target organisms.

2.2 Plant Growth Regulation

In addition to its pesticidal properties, thiadiazole compounds may act as plant growth regulators. They can enhance plant resistance to diseases and promote growth under stress conditions . This dual functionality makes them valuable in sustainable agriculture practices.

Biochemical Tools

3.1 Research Applications

This compound can be utilized in biochemical research as a ligand or probe for studying biological processes involving thiadiazole interactions with proteins or enzymes. Its unique structure allows for specific binding interactions that can be exploited in various assays.

Summary Table of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAnticancer agentInduces apoptosis; disrupts cell cycle
Antiviral agentInhibits viral replication
Anti-inflammatoryModulates inflammatory pathways
Agricultural SciencesPesticideDisrupts biological functions of pests
Plant growth regulatorEnhances disease resistance and growth
Biochemical ResearchLigand/probe for studiesSpecific binding interactions

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In cancer therapy, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in three key aspects: (1) substituents on the thiadiazole ring, (2) heterocycle type (e.g., oxadiazole, triazole), and (3) naphthalene substitution patterns. Below is a detailed comparison based on molecular properties, synthesis, and bioactivity (Table 1).

Table 1: Comparison of N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide with Analogues

Compound Name Substituent on Heterocycle Naphthalene Position Molecular Formula Molecular Weight (g/mol) Key Bioactivity/Notes
This compound 5-methyl (thiadiazole) 2-carboxamide C₁₄H₁₁N₃OS 269.32 Not explicitly reported; SAR suggests potential secretin receptor modulation
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide 5-ethylthio (thiadiazole) 2-carboxamide C₁₅H₁₃N₃OS₂ 315.40 Higher lipophilicity due to ethylthio group; no bioactivity data provided
N-Allyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide 5-(4-pyridinyl) (thiadiazole) 1-carboxamide C₂₂H₁₈N₄OS 386.47 Enhanced solubility from pyridinyl group; unexplored bioactivity
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate Triazole core 1-carbothioate C₂₁H₁₈N₄O₂S 390.45 Herbicidal/plant growth regulation activity
N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylurea Triazole core N/A Varies ~300–350 Plant growth regulation (e.g., cytokinin-like activity)

Key Structural and Functional Differences

The 5-ethylthio analogue (C₁₅H₁₃N₃OS₂) exhibits increased molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Heterocycle Type :

  • Thiadiazole vs. Triazole/Oxadiazole : Thiadiazoles are more electronegative due to sulfur, favoring interactions with enzyme active sites. Triazoles (e.g., in –7) often show plant growth regulation or herbicidal activity, while oxadiazoles () are less explored but may exhibit similar trends.

Naphthalene Substitution :

  • Position 1 vs. 2 : Carboxamide at naphthalene-2 (target compound) vs. carbothioate at naphthalene-1 () alters electronic distribution and hydrogen-bonding capacity, impacting bioactivity.

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the mechanisms of action, research findings, and case studies related to its biological activity.

Overview of this compound

This compound is characterized by its unique structure, which combines a thiadiazole ring with a naphthalene moiety. Its molecular formula is C14H11N3OS, and it has a molecular weight of 269.32 g/mol. The synthesis typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with naphthalene-2-carboxylic acid chloride under reflux conditions in an appropriate solvent like dichloromethane .

The biological activity of this compound can be attributed to several mechanisms:

1. Antimicrobial Activity:
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. The mechanism often involves the inhibition of essential biological processes in target organisms, potentially disrupting cell wall synthesis or interfering with metabolic pathways .

2. Anticancer Activity:
In vitro studies have demonstrated that this compound can induce cytotoxic effects against various cancer cell lines. For example, it has shown promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The cytotoxic effect is primarily due to the induction of apoptotic cell death and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicated moderate to high activity against both bacteria and fungi:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties were assessed using MTT assays on several cancer cell lines:

Cell Line IC50 (µg/mL)
MCF-70.28
HepG29.6
HeLa0.37

These findings highlight the compound's potential as an anticancer agent, particularly in targeting breast and liver cancers through mechanisms involving apoptosis and cell cycle modulation .

Case Studies

Case Study 1: Anticancer Efficacy
In a study involving tumor-bearing mice models treated with this compound, significant tumor regression was observed. The compound demonstrated targeted delivery to sarcoma cells via radiolabeling techniques, indicating its potential for use in targeted cancer therapies .

Case Study 2: Synergistic Effects with Other Drugs
Another investigation explored the synergistic effects of this compound when combined with conventional chemotherapeutics like doxorubicin. Results showed enhanced cytotoxicity against resistant cancer cell lines when used in combination therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via cyclization reactions involving 2-amino-5-methyl-1,3,4-thiadiazole and naphthalene-2-carboxamide precursors. A typical approach involves refluxing intermediates (e.g., thiourea) in methanol or ethanol under controlled temperatures (60–80°C) to form the thiadiazole core . Yield optimization requires adjusting solvent polarity, reaction time (4–6 hours), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (e.g., using pet-ether) is critical for isolating high-purity products .
  • Key Parameters :

  • Solvent: Methanol, ethanol, or DMF.
  • Temperature: 60–80°C for cyclization.
  • Catalysts: Triethylamine for neutralizing HCl byproducts .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Confirms molecular structure via proton environments (e.g., aromatic protons in naphthalene at δ 7.5–8.5 ppm, thiadiazole CH3 at δ 2.5 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • UV-Vis : Detects π→π* transitions in the naphthalene moiety (λmax ~270–300 nm) .
  • Fluorescence Spectroscopy : Assesses electronic properties; pH-dependent fluorescence quenching may indicate protonation at the thiadiazole nitrogen .

Q. What in vitro biological activities have been reported, and what assay methodologies were used?

  • Anticancer Activity : Evaluated via MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with IC50 values typically <50 µM. ADMET studies include metabolic stability (microsomal assays) and plasma protein binding .
  • Enzyme Inhibition : Tested against carbonic anhydrase isoforms (e.g., hCA I, II) using stopped-flow CO2 hydration assays. Thiadiazole derivatives show Ki values in the nanomolar range due to sulfonamide-Zn²+ interactions .

Advanced Research Questions

Q. How does the thiadiazole ring modulate electronic properties and biological interactions?

  • Electronic Effects : The electron-deficient thiadiazole ring enhances electrophilicity, facilitating hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase). Substituents like methyl groups improve lipophilicity, impacting membrane permeability .
  • Structure-Activity Relationships (SAR) : Methyl substitution at C5 of the thiadiazole optimizes steric fit in hydrophobic enzyme pockets, as shown in molecular docking studies .

Q. What computational strategies are used to predict binding affinity and pharmacokinetic properties?

  • Molecular Docking : AutoDock or Schrödinger Suite models interactions with targets (e.g., hCA II). Key residues (Asn62, Gln92) form hydrogen bonds with the carboxamide group .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
  • ADMET Prediction : Tools like SwissADME predict logP (~2.5) and bioavailability scores (>0.55), aligning with experimental permeability assays .

Q. What are the stability and storage requirements for this compound?

  • Storage : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation. Desiccants (silica gel) mitigate moisture-induced degradation .
  • Handling : Use PPE (nitrile gloves, lab coat) and work in fume hoods to avoid inhalation. Solubility in DMSO (50 mg/mL) enables stock solutions for biological assays .

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